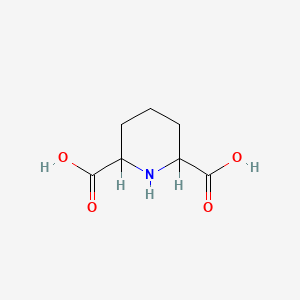

Piperidine-2,6-dicarboxylic acid

Overview

Description

Piperidine-2,6-dicarboxylic acid , also known as teneraic acid , is a naturally occurring imino acid derivative. It was initially isolated from the red alga Porphyra tenera. Teneraic acid exists in three stereoisomers due to its two asymmetric centers at C2 and C6: trans-(2S,6S), trans-(2R,6R), and cis-meso-isomers . The natural configuration corresponds to trans-(2S,6S) .

Synthesis Analysis

- Anodic Oxidation : Methyl (S)-N-benzoyl-α-methoxypipecolate is obtained via anodic oxidation of methyl (S)-N-benzoylpipecolate. This intermediate resembles an N-α-hydroxyalkyl amide, which is crucial for subsequent steps . Cobalt-Catalyzed Carbonylation : The methyl (S)-N-benzoyl-α-methoxypipecolate undergoes cobalt-catalyzed carbonylation to yield trans-(2S,6S)-N-benzoyl-teneraic acid dimethyl ester. The product exhibits good optical purity (>95% enantiomeric excess) and modest yield (63%). Acidic hydrolysis then deprotects the dimethyl ester to obtain trans-(2S,6S)-teneraic acid .

Molecular Structure Analysis

Teneraic acid’s molecular formula is C7H11NO4 . It contains a piperidine ring with carboxylic acid groups at positions 2 and 6. The stereochemistry of synthesized teneraic acid corresponds to trans-(2S,6S) .

Chemical Reactions Analysis

Teneraic acid can participate in various chemical reactions, including amidocarbonylation and carbonylation. These reactions are essential for its synthesis and subsequent functionalization .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Metal Complexes

Piperidine-2,6-dicarboxylic acid is used to prepare dipicolinato ligated lanthanide and transition metal complexes . These complexes have significant applications in catalysis, magnetic materials, and as luminescent markers in biological imaging.

Pharmaceutical Industry

In the pharmaceutical sector, piperidine derivatives play a crucial role. They are present in more than twenty classes of pharmaceuticals, including alkaloids . Piperidine-2,6-dicarboxylic acid can be used to synthesize various piperidine derivatives that have potential pharmacological applications.

Catalyst Design

The compound has been utilized in the design of new catalysts for olefin derivatives polymerization . These catalysts are chromium (III) salt type complexes that include both organic cation and anion, which are essential for the polymerization process.

Neuropharmacology

As a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors, and a partial agonist for NMDA receptors, piperidine-2,6-dicarboxylic acid is used in neuropharmacological research to block general excitatory synaptic transmissions .

Rubber Production

In the production of rubber, piperidine derivatives are used as accelerators to speed up the vulcanization process . Piperidine-2,6-dicarboxylic acid can contribute to the synthesis of these rubber accelerators.

Mechanism of Action

Target of Action

Piperidine-2,6-dicarboxylic acid, also known as teneraic acid, is a naturally occurring imino acid . It has been reported to inhibit dihydrodipipecolinate synthase , an enzyme involved in the biosynthesis of lysine and implicated in bacterial cell wall synthesis .

Mode of Action

It is known that it interacts with its target, dihydrodipipecolinate synthase, leading to inhibition of the enzyme’s activity . This interaction likely involves the carboxylic acid groups of the compound, which may form hydrogen bonds with the enzyme, thereby disrupting its function .

Biochemical Pathways

The inhibition of dihydrodipipecolinate synthase by Piperidine-2,6-dicarboxylic acid affects the lysine biosynthesis pathway . This can lead to a decrease in the production of lysine, an essential amino acid, and may also affect the synthesis of the bacterial cell wall .

Pharmacokinetics

Given its polar nature due to the presence of carboxylic acid groups, it is likely to be soluble in water . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .

Result of Action

The primary molecular effect of Piperidine-2,6-dicarboxylic acid is the inhibition of dihydrodipipecolinate synthase, leading to a decrease in lysine biosynthesis . On a cellular level, this could potentially lead to a disruption in protein synthesis and bacterial cell wall formation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Piperidine-2,6-dicarboxylic acid. For instance, the pH of the environment could affect the ionization state of the carboxylic acid groups, potentially influencing its interaction with its target . Additionally, the presence of other molecules could impact its absorption and distribution .

properties

IUPAC Name |

piperidine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOPBZRXJMNXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902579 | |

| Record name | NoName_3102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-2,6-dicarboxylic acid | |

CAS RN |

499-82-1 | |

| Record name | 2,6-Piperidinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

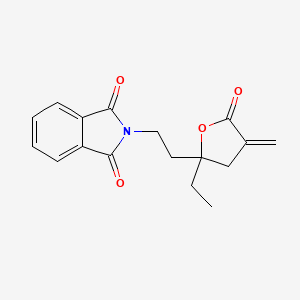

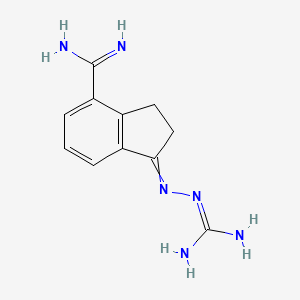

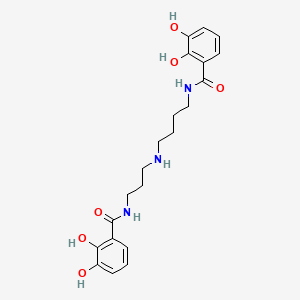

Feasible Synthetic Routes

Q & A

Q1: What is Piperidine-2,6-dicarboxylic acid and where is it found naturally?

A: Piperidine-2,6-dicarboxylic acid (PDC) is a naturally occurring imino acid. It was first discovered in the edible red alga, Porphyra tenera []. This compound, also known as teneraic acid, exists as three stereoisomers due to its two chiral centers.

Q2: Can you describe the structure of Piperidine-2,6-dicarboxylic acid?

A: Piperidine-2,6-dicarboxylic acid has the molecular formula C7H11NO4 []. It consists of a piperidine ring with carboxylic acid groups substituted at the 2 and 6 positions. The presence of the two chiral centers leads to cis and trans isomers.

Q3: How is Piperidine-2,6-dicarboxylic acid synthesized in the laboratory?

A3: Several synthetic approaches exist for PDC:

- Catalytic Reduction: Piperidine-2,6-dicarboxylic acid can be synthesized by the catalytic reduction of pyridine-2,6-dicarboxylic acid [].

- Anodic Oxidation and Carbonylation: A stereoselective synthesis utilizes anodic oxidation of a pipecolic acid derivative followed by cobalt-catalyzed carbonylation to specifically obtain the trans-(2S,6S)-enantiomer [].

- Photocatalytic Cyclization: Another method involves the photocatalytic stereoselective N-cyclization of 2,6-diaminopimelic acid (DAP) using cadmium(II) sulfide (CdS) particles []. This method allows for control over the cis/trans ratio of the product.

Q4: What are the advantages of the photocatalytic synthesis method for Piperidine-2,6-dicarboxylic acid?

A: The photocatalytic synthesis offers several advantages []:

Q5: Have any studies explored the potential applications of Piperidine-2,6-dicarboxylic acid derivatives?

A: Yes, researchers have investigated the synthesis of optically active tricyclic PDC derivatives []. This suggests potential interest in exploring the biological activity and possible applications of these compounds.

Q6: What analytical techniques are typically used to characterize Piperidine-2,6-dicarboxylic acid?

A6: Various spectroscopic and analytical methods have been employed to characterize PDC and its derivatives:

- NMR Spectroscopy: Used to determine the structure and configuration of the compound [, ].

- Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern [].

- IR Spectroscopy: Used to identify functional groups present in the molecule [].

- Optical Rotatory Dispersion (ORD): Helps determine the absolute configuration of chiral centers [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1215926.png)

![(6R)-1,6,11-trihydroxy-8-[4-hydroxy-5-[5-hydroxy-4-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1215940.png)